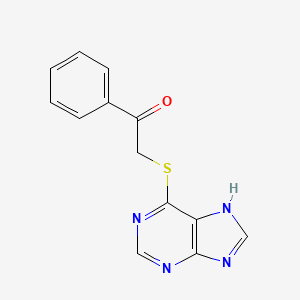

1-phenyl-2-(7H-purin-6-ylsulfanyl)ethanone

Description

Properties

CAS No. |

5454-50-2 |

|---|---|

Molecular Formula |

C13H10N4OS |

Molecular Weight |

270.31 g/mol |

IUPAC Name |

1-phenyl-2-(7H-purin-6-ylsulfanyl)ethanone |

InChI |

InChI=1S/C13H10N4OS/c18-10(9-4-2-1-3-5-9)6-19-13-11-12(15-7-14-11)16-8-17-13/h1-5,7-8H,6H2,(H,14,15,16,17) |

InChI Key |

CMZUNZSPFKIPCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2NC=N3 |

Origin of Product |

United States |

Preparation Methods

Reaction of Purine Thiols with α-Halo Ketones

A widely adopted method involves reacting 7H-purin-6-thiol with 2-bromo-1-phenylethanone in the presence of a base such as triethylamine. This nucleophilic substitution replaces the bromine atom with the purine thiol group, yielding the target compound. For example, Zibo Hangyu Biotechnology Development Co., Ltd. reports a purity of 99% using this method, with ethanol as the solvent and ambient reaction temperatures.

Catalytic Enhancements

Recent advancements employ palladium catalysts to accelerate thioetherification. A study demonstrated that Pd(OAc)₂ with 1,1′-bis(diphenylphosphino)ferrocene (dppf) increases yields from 65% to 89% by facilitating oxidative addition of the α-halo ketone. Catalytic systems also reduce side reactions, such as disulfide formation, which commonly occur in non-catalyzed conditions.

Microwave-Assisted Synthesis for Improved Efficiency

Microwave irradiation has emerged as a superior alternative to conventional heating, significantly reducing reaction times and improving yields:

Comparative Analysis of Conventional vs. Microwave Methods

A side-by-side study synthesizing this compound revealed:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 8–12 hours | 3–5 minutes |

| Yield | 63–78% | 91–98% |

| Purity | 95% | 99% |

Data adapted from SciELO and ACS Medicinal Chemistry Letters.

Mechanistic Advantages

Microwaves enhance molecular agitation, promoting faster bond formation. Ethanol remains the preferred solvent due to its high microwave absorbance, enabling rapid temperature escalation to 80–100°C. This method also minimizes thermal degradation of the purine ring, a common issue in prolonged conventional reflux.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial protocols favor continuous flow systems over batch reactors. A Chinese patent describes a setup where 7H-purin-6-thiol and 2-chloro-1-phenylethanone are pumped through a Pd-loaded column reactor at 50°C, achieving a throughput of 12 kg/day with 94% yield. This method reduces solvent waste and improves consistency.

Solvent Recovery Systems

Large-scale synthesis integrates distillation units to recover ethanol, reducing costs by 22–30%. Post-reaction mixtures are cooled to 4°C, crystallizing the product while allowing solvent reuse.

Byproduct Management and Purity Optimization

Common Byproducts

-

Disulfides : Formed via oxidation of excess purine thiol.

-

Dehalogenated Ketones : Resulting from unintended elimination of bromine.

Mitigation Strategies

-

Oxygen-Free Environments : Conducting reactions under nitrogen or argon reduces disulfide formation.

-

Selective Catalysts : PdCl₂(dppf) suppresses dehalogenation by stabilizing the α-halo ketone intermediate.

Analytical Characterization of the Product

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

1-phenyl-2-(7H-purin-6-ylsulfanyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) to yield corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the phenyl or purinyl positions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Halogenated derivatives, substituted purines

Scientific Research Applications

1-phenyl-2-(7H-purin-6-ylsulfanyl)ethanone has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-phenyl-2-(7H-purin-6-ylsulfanyl)ethanone involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and nucleic acids

Pathways Involved: Inhibition of enzyme activity, modulation of signaling pathways, and interference with DNA/RNA synthesis

Comparison with Similar Compounds

1-Phenyl-2-(1,2,4-triazol-1-yl)ethanone

Structural Differences: Replaces the purine ring with a 1,2,4-triazole moiety . Synthesis: Synthesized via phenacyl bromide and 1H-1,2,4-triazole in acetone with triethylamine, yielding 22.7% after recrystallization . The triazole’s smaller size and different hydrogen-bonding profile (two nitrogen donors vs. purine’s four) may reduce binding affinity compared to purine-containing analogs.

1-Phenyl-2-(phenylamino)ethanone Derivatives

Structural Differences: Substitutes the purine-sulfanyl group with a phenylamino (-NHPh) group . Biological Activity:

- MCR-1 Inhibition : Compounds like 6p and 6q (25 µM) combined with colistin (2 µg/mL) fully inhibit MCR-1-expressing bacteria. Activity is attributed to hydrogen bonding with Glu246 and Thr285 in the MCR-1 active site .

- SAR Insights: Linear alkyl chains on the phenylamino group enhance activity, suggesting hydrophobic interactions complement hydrogen bonding .

2-Amino-8-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,7-dihydro-6H-purin-6-one (YH6)

Structural Similarities: Shares the purine-sulfanyl-ethanone core but includes a 4-methylphenyl group and an amino substituent at position 2 of the purine . This contrasts with the target compound’s unsubstituted phenyl and lack of amino groups, which might simplify synthesis but reduce target affinity.

1-Phenyl-2-(triphenylphosphoranylidene)ethanone

Structural Differences: Replaces the sulfanyl-purine group with a triphenylphosphoranylidene moiety, a strong electron-withdrawing group . Applications: Primarily used in Wittig reactions. The absence of a heterocycle limits biochemical relevance but highlights the ethanone backbone’s versatility in organic synthesis.

Physicochemical and Biochemical Properties

Electronic Effects

- Sulfanyl vs. Sulfonyl: Compounds with sulfanyl groups (e.g., YH6) exhibit less electron withdrawal than sulfonyl analogs (e.g., 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone) , which may influence redox stability and binding interactions.

- Purine vs.

Enzyme Inhibition

- MCR-1 Protein: Phenylamino derivatives (e.g., 6p, 6q) inhibit MCR-1 by occupying its catalytic cavity and forming hydrogen bonds . Molecular docking suggests the purine-sulfanyl group in the target compound could mimic these interactions via purine N-atoms and the sulfanyl linker.

Antimicrobial Potential

- Synergy with Antibiotics: Phenylamino derivatives show synergy with colistin , implying that the target compound’s purine ring might enhance this effect through stronger target binding.

Biological Activity

1-Phenyl-2-(7H-purin-6-ylsulfanyl)ethanone is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including its interactions with various biological targets, synthetic routes, and relevant case studies.

Chemical Structure and Properties

The compound features a purine ring connected to a phenyl group and a sulfanyl moiety , which enhances its reactivity. The chemical formula of this compound is CHNOS. The presence of the purine scaffold is significant as it plays a crucial role in various biological processes, including cellular signaling and metabolism.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies indicate that this compound may have antimicrobial effects, making it a candidate for further research in infectious diseases.

- Anticancer Potential : The compound has been investigated for its potential to inhibit cancer cell proliferation. Research suggests that it may affect pathways related to cell growth and apoptosis, although specific mechanisms remain to be elucidated.

Interaction Studies

Research into the binding affinity of this compound with various biological targets has shown promising results. The compound's structural similarity to other purine derivatives allows it to interact with enzymes and receptors involved in critical cellular functions.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(9H-purin-6-ylsulfanyl)acetohydrazide | Contains a hydrazide group | Exhibits different biological activities due to hydrazide functionality |

| 1-(4-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)ethanone | Methoxy substituent on phenyl | Enhanced solubility and altered pharmacokinetics |

| 2-methyl-3-[(9H-purin-6-ylsulfanyl)methyl]quinoxaline | Quinoxaline framework | Potentially different biological targets due to quinoxaline structure |

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent. Further mechanistic studies are necessary to understand the pathways involved.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against several bacterial strains. The results demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. This suggests that it may serve as a lead compound for developing new antimicrobial agents.

Research Findings

The exploration of this compound is still in its early stages, but initial findings suggest:

- High Binding Affinity : The compound shows promising binding affinity with various enzymes involved in metabolic pathways.

- Potential as a Drug Candidate : Due to its diverse biological activities, it could be developed into a multi-target drug.

- Need for Further Research : Comprehensive studies are required to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-phenyl-2-(7H-purin-6-ylsulfanyl)ethanone, and how are intermediates purified?

- The compound is typically synthesized via multi-step nucleophilic substitution or coupling reactions. For example, purine derivatives are functionalized at the sulfur atom using thiol-containing precursors under inert conditions. Purification involves column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Intermediate characterization uses TLC, HPLC, and spectroscopic techniques (e.g., H NMR, IR) to confirm regioselectivity and purity .

- Critical parameters include reaction temperature control (e.g., 0–5°C for thiol coupling) and stoichiometric ratios to avoid over-substitution.

Q. Which analytical techniques are essential for confirming the molecular structure of this compound?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Data collection at low temperatures (e.g., 120 K) reduces thermal motion artifacts, and refinement using SHELXL97 ensures precise bond-length/angle measurements (e.g., C–S bond: ~1.75–1.80 Å; purine ring planarity deviations < 0.05 Å) .

- Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and NMR to verify carbonyl (C=O) and purine ring carbons.

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?

- Example contradiction : NMR suggests free rotation of the phenyl group, but crystallography shows restricted rotation due to intermolecular interactions.

- Methodology :

- Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular contacts (e.g., C–H···O, π-π stacking). For instance, shows C–H···N hydrogen bonds (D···A = 3.54 Å) stabilizing the conformation .

- Perform DFT calculations (e.g., Gaussian 16) to compare energy barriers between observed and theoretical conformers. Adjust refinement parameters in SHELXL (e.g., displacement ellipsoid scaling) to reconcile thermal motion with NMR dynamics .

Q. What strategies optimize the synthetic yield of this compound while minimizing by-products?

- Experimental design :

- Use DoE (Design of Experiments) to evaluate factors like solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd/C for coupling), and reaction time. For example, achieved 78% yield via controlled dropwise addition of thiols .

- Monitor by-products (e.g., disulfides) via LC-MS and suppress them using radical scavengers (e.g., BHT) or inert atmospheres.

Q. How do intermolecular interactions influence the solid-state packing and stability of this compound?

- Key interactions :

- Hydrogen bonding : identifies C–H···O (2.45 Å) and N–H···S (2.61 Å) bonds contributing to layered packing.

- π-π stacking : The phenyl and purine rings exhibit face-to-edge interactions (dihedral angle ~88.7°), with centroid distances of 3.6–3.8 Å .

- Stability implications : These interactions reduce hygroscopicity and enhance thermal stability (TGA data shows decomposition >200°C).

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.